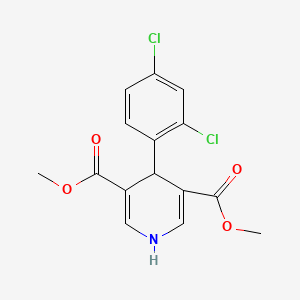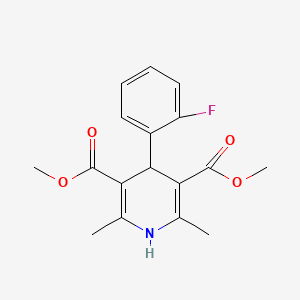![molecular formula C18H16F3N3O4S B5525265 N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5525265.png)
N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide involves intricate chemical processes. For example, 3-[2-oxo-2-(4-methyloxyphenylsulfonamidophenyl)ethylidene]-3,4-dihydro-1H-quinoxalin-2-one was synthesized and characterized by various techniques, highlighting the complexity of synthesizing such molecules (Xue-mei Li et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates intricate arrangements and bonding. The crystallographic study of a similar compound showed it belongs to the triclinic crystal system, further illustrating the complex molecular geometry involved (Xue-mei Li et al., 2006).
Chemical Reactions and Properties
N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide and its derivatives participate in a variety of chemical reactions. For instance, vicarious nucleophilic substitution (VNS) of hydrogen has been observed in compounds with similar structures, showcasing their reactivity and potential for diverse chemical transformations (T. Lemek et al., 2008).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. The study of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, for example, provided insights into its self-association in solution and the topology of hydrogen bonds, which are essential for predicting its physical behavior (I. Sterkhova et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, stability, and degradation pathways, are significant for the application and handling of these compounds. Research on derivatives of N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide has revealed their potential as corrosion inhibitors and their adsorption characteristics, indicating their chemical robustness and potential utility in protective applications (L. Olasunkanmi et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
One study involves the synthesis of novel amsacrine analogs, highlighting the critical role of the acridine moiety in determining biological activity. This research indicates the potential of quinoxalinyl derivatives for anticancer activity, although modifications to the acridine moiety significantly impact their efficacy and DNA intercalation propensity (Chilin et al., 2009).
Corrosion Inhibition
Another application is in the field of corrosion inhibition, where quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides were investigated for their properties in protecting mild steel in acidic environments. This research demonstrates the compounds' effectiveness as mixed-type inhibitors, highlighting their potential for industrial applications in corrosion protection (Olasunkanmi et al., 2016).
Interaction Studies and Solubility
Further studies focus on the interaction of quinoxaline derivatives with other compounds, examining effects such as temperature and concentration on their interactions. Such research is valuable for understanding the solubility and behavior of these compounds in various conditions, providing insights into their potential applications in chemistry and material science (Raphael et al., 2015).
Vicarious Nucleophilic Substitutions
Research on vicarious nucleophilic substitutions of hydrogen in specific methanesulfonamide derivatives sheds light on the reactivity and potential applications of these compounds in organic synthesis. This area of study opens up possibilities for the exploration of new reactions and synthesis pathways (Lemek et al., 2008).
Self-association and Molecular Structure
Investigations into the conformations and self-association of certain trifluoro-methanesulfonamide derivatives in solutions and their molecular structures provide fundamental insights into the chemical behavior and potential applications of these compounds. Understanding their molecular interactions and associations is crucial for designing new materials and pharmaceuticals (Sterkhova et al., 2014).
Direcciones Futuras
While the future directions for this specific compound are not available, it’s worth noting that compounds with similar structures are being studied for their potential therapeutic activities . These studies could pave the way for the development of new compounds that belong to the isoindolo [2,1- a ]quinoline scaffold .
Propiedades
IUPAC Name |
N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O4S/c1-29(27,28)24(13-6-4-5-12(9-13)18(19,20)21)11-17(26)23-10-16(25)22-14-7-2-3-8-15(14)23/h2-9H,10-11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEHVWBZNWHUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CC(=O)NC2=CC=CC=C21)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5525182.png)
![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5525189.png)

![4-{2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5525202.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5525212.png)


![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5525225.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furyl)-3-isoxazolecarboxamide](/img/structure/B5525242.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5525255.png)
![N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide](/img/structure/B5525272.png)